1H-Benzimidazole, 2-(iodomethyl)-1-methyl-
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Overview
Description
1H-Benzimidazole, 2-(iodomethyl)-1-methyl- is a derivative of benzimidazole, a class of heterocyclic aromatic organic compounds. Benzimidazoles are known for their wide range of biological activities, including antimicrobial, antiviral, anticancer, and antiparasitic properties
Preparation Methods
The synthesis of 1H-Benzimidazole, 2-(iodomethyl)-1-methyl- typically involves the condensation of 1,2-phenylenediamine with an appropriate aldehyde, followed by iodination. One common method involves the use of catalytic redox cycling based on Ce(IV)/Ce(III) and H2O2 redox-mediated oxidation of the Schiff intermediate derived from differently substituted aromatic 1,2-phenylenediamines with a variety of aromatic aldehydes . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1H-Benzimidazole, 2-(iodomethyl)-1-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles under appropriate conditions. Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation and Reduction: The benzimidazole ring can undergo oxidation and reduction reactions, often using reagents like hydrogen peroxide or sodium borohydride.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Scientific Research Applications
1H-Benzimidazole, 2-(iodomethyl)-1-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antimicrobial and antiparasitic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 2-(iodomethyl)-1-methyl- involves its interaction with various molecular targets. In the case of its anticancer activity, the compound is believed to interfere with DNA synthesis and repair, leading to cell cycle arrest and apoptosis. The benzimidazole scaffold allows it to bind to different drug targets, participating in cancer progression .
Comparison with Similar Compounds
1H-Benzimidazole, 2-(iodomethyl)-1-methyl- can be compared with other benzimidazole derivatives, such as:
2-Phenylbenzimidazole: Known for its anticancer and antimicrobial properties.
Benzimidazole-2-thione: Used in the synthesis of various pharmaceuticals.
Benzimidazole-2-yl hydrazones: Exhibits combined antiparasitic and antioxidant activity.
The uniqueness of 1H-Benzimidazole, 2-(iodomethyl)-1-methyl- lies in its iodomethyl group, which provides additional reactivity and potential for further functionalization.
Properties
Molecular Formula |
C9H9IN2 |
---|---|
Molecular Weight |
272.09 g/mol |
IUPAC Name |
2-(iodomethyl)-1-methylbenzimidazole |
InChI |
InChI=1S/C9H9IN2/c1-12-8-5-3-2-4-7(8)11-9(12)6-10/h2-5H,6H2,1H3 |
InChI Key |
BJCVFPVPCKHOBA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CI |
Origin of Product |
United States |
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